4,5-dimethyl-1H-imidazole-2-carbonitrile
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Description
“4,5-dimethyl-1H-imidazole-2-carbonitrile” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .
Scientific Research Applications
Reaction Mechanisms and Derivatives Synthesis
4,5-Dimethyl-1H-imidazole-2-carbonitrile and related imidazoles participate in complex chemical reactions. For instance, when reacted with cyanogen bromide, N-H imidazoles form N-cyano derivatives, as observed in a study focusing on the reaction mechanisms of various imidazoles with BrCN (McCullum et al., 1999). Additionally, the synthesis of triazenylimidazole derivatives from imidazole-4-carbonitrile reveals the potential for creating diverse chemical compounds (Shealy & O'dell, 1975).
Catalyst Applications
Imidazole derivatives, including those similar to this compound, have been studied as catalysts in chemical reactions. A study examining substituted 1H-imidazole-4,5-dicarbonitrile compounds as catalysts in nucleoside coupling reactions revealed their structural complexities and potential applications (Bats et al., 2013).
Synthesis of Heterocyclic Compounds
Imidazole derivatives, including this compound, are key in synthesizing various heterocyclic compounds. For example, aminoimidazolecarbonitriles are precursors in synthesizing imidazo[4,5-b]pyridines, indicating a broad range of chemical synthesis applications (Perandones & Soto, 1997).
Photochemical Reactions
This compound and related compounds play a role in photochemical reactions. Research involving ruthenium complexes with imidazole derivatives, including a study on the photochemical reduction of CO2 to formate, demonstrates their potential in photochemical processes (Sampaio et al., 2019).
Antimicrobial and Antioxidant Activities
Some imidazole derivatives exhibit antimicrobial and antioxidant properties. A study on 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds found them effective against various bacterial strains, showcasing their potential in medical and biological applications (Bassyouni et al., 2012).
Synthesis of Purines
This compound derivatives have been used in the synthesis of purines, an essential class of organic compounds. Studies show that 4-aminoimidazole-5-carbonitrile and its derivatives can be cyclized to form mono- and di-substituted purines, highlighting their significance in organic chemistry and potentially in prebiotic chemistry (Sanchez et al., 1968).
Corrosion Inhibition
Imidazole derivatives are investigated as corrosion inhibitors. For instance, mercaptoimidazole derivatives, including 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione, have been studied as corrosion inhibitors for carbon steel, demonstrating their potential in industrial applications (Duran et al., 2021).
Properties
IUPAC Name |
4,5-dimethyl-1H-imidazole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-4-5(2)9-6(3-7)8-4/h1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJJTIVGAPRBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1238058-12-2 |
Source
|
Record name | 4,5-dimethyl-1H-imidazole-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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